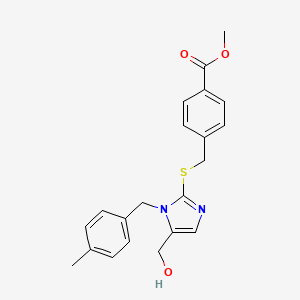
N-(furan-2-ylmethyl)-2-(4-(2-phenylpropan-2-yl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-2-(4-(2-phenylpropan-2-yl)phenoxy)acetamide, also known as FMPA, is a chemical compound that has been synthesized for scientific research purposes. This compound has gained interest in the scientific community due to its potential applications in various fields, including medical and biochemical research.
Wirkmechanismus
The mechanism of action of N-(furan-2-ylmethyl)-2-(4-(2-phenylpropan-2-yl)phenoxy)acetamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in cellular processes. This compound has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can induce cell death in cancer cells, while sparing normal cells. In vivo studies have shown that this compound can reduce tumor growth in animal models of cancer. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of certain inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(furan-2-ylmethyl)-2-(4-(2-phenylpropan-2-yl)phenoxy)acetamide in lab experiments is its high purity, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of using this compound is its potential toxicity. This compound has been shown to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving N-(furan-2-ylmethyl)-2-(4-(2-phenylpropan-2-yl)phenoxy)acetamide. One area of interest is the development of new drugs based on the structure of this compound. Another area of interest is the study of the mechanism of action of this compound and its potential targets. Additionally, this compound may have applications in the development of new diagnostic tools for the detection of certain diseases. Further research is needed to fully understand the potential applications of this compound in various fields.
Synthesemethoden
The synthesis of N-(furan-2-ylmethyl)-2-(4-(2-phenylpropan-2-yl)phenoxy)acetamide involves the reaction between furfural and 4-(2-phenylpropan-2-yl)phenol in the presence of acetic anhydride and pyridine. The resulting product is then reacted with chloroacetyl chloride to form this compound. This method has been optimized to produce a high yield of this compound with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
N-(furan-2-ylmethyl)-2-(4-(2-phenylpropan-2-yl)phenoxy)acetamide has been used in scientific research for various applications, including as a ligand for the detection of metal ions, as a potential anticancer agent, and as a tool for studying the mechanism of action of certain enzymes. This compound has also been used in the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-22(2,17-7-4-3-5-8-17)18-10-12-19(13-11-18)26-16-21(24)23-15-20-9-6-14-25-20/h3-14H,15-16H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSSXKBXXJWTEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


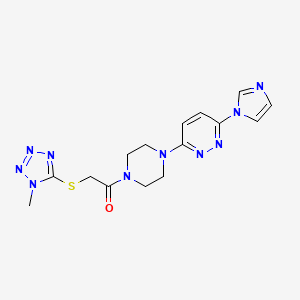
![1-[4-(5-Nitro-1,3-dihydroisoindole-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2938398.png)

![N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2938401.png)
![1-{Pyrido[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/no-structure.png)
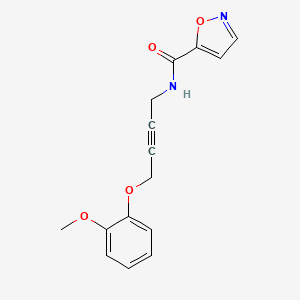
![methyl 4,5-dimethyl-2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2938407.png)

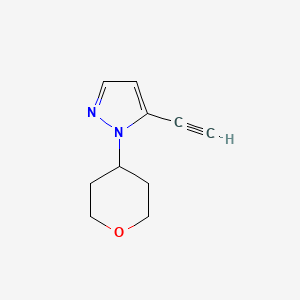

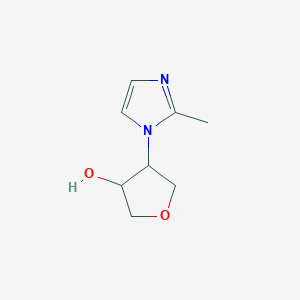
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-nitrobenzoate](/img/structure/B2938414.png)
